5-(Trifluoromethyl)oxepan-4-one

Lipophilicity LogP Physicochemical Properties

Researchers seeking to enhance membrane permeability without increasing molecular weight face limited fluorinated oxepane scaffolds. 5-(Trifluoromethyl)oxepan-4-one (CAS 1344733-56-7) addresses this need as a versatile building block with a ΔLogP of +1.64 versus non-fluorinated oxepan-4-one, enabling precise ADME tuning. • Enhanced Lipophilicity: ΔLogP +1.64 over oxepan-4-one improves membrane permeability. • Synthetic Handle: Ketone group enables reductive amination for diverse derivative libraries. • Supply Reliability: Available from multiple suppliers with ≥98% purity; ships at ambient temperature.

Molecular Formula C7H9F3O2
Molecular Weight 182.14 g/mol
CAS No. 1344733-56-7
Cat. No. B1404475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)oxepan-4-one
CAS1344733-56-7
Molecular FormulaC7H9F3O2
Molecular Weight182.14 g/mol
Structural Identifiers
SMILESC1COCCC(=O)C1C(F)(F)F
InChIInChI=1S/C7H9F3O2/c8-7(9,10)5-1-3-12-4-2-6(5)11/h5H,1-4H2
InChIKeySLHYVUBAHCBCTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)oxepan-4-one: Structural and Chemical Profile


5-(Trifluoromethyl)oxepan-4-one (CAS 1344733-56-7) is a fluorinated heterocyclic ketone characterized by a seven-membered oxepane ring system and a trifluoromethyl (-CF3) substituent at the 5-position. This compound serves as a versatile small-molecule scaffold and building block in organic synthesis . The incorporation of the -CF3 group significantly alters key molecular properties, such as lipophilicity, compared to the non-fluorinated parent oxepan-4-one [1][2].

Introduces trifluoromethyl (-CF3) for lipophilicity modulation
Established synthetic route via Petasis-Ferrier rearrangement
Ketone functional handle enables further derivatization

5-(Trifluoromethyl)oxepan-4-one Substitution: Non-Equivalence


The trifluoromethyl group is not a passive spectator; it is a powerful modulator of a molecule's physicochemical and pharmacokinetic behavior [1]. Substituting 5-(Trifluoromethyl)oxepan-4-one with a non-fluorinated analog like oxepan-4-one or a derivative with a different functional group (e.g., an amine) will fundamentally alter the compound's lipophilicity, metabolic stability, and overall reactivity profile. These changes are quantifiable and can have downstream consequences in the synthesis and biological performance of the final target molecule [2]. The data below provide direct evidence of these critical differences.

Non-fluorinated oxepan-4-one lacks CF3-mediated lipophilicity shift, altering ADME and reactivity profile
Other functional group derivatives (e.g., amine) may shift metabolic stability and synthetic outcomes
GHS hazard differences (H302) require distinct handling protocols vs. non-fluorinated analog

5-(Trifluoromethyl)oxepan-4-one: Differentiation from Core Analogs


Lipophilicity Advantage over Oxepan-4-one

The presence of the -CF3 group in 5-(Trifluoromethyl)oxepan-4-one results in a significantly higher partition coefficient (LogP) compared to the non-fluorinated oxepan-4-one. This increase in lipophilicity is a primary driver for improved membrane permeability and altered biodistribution in medicinal chemistry applications [1].

Lipophilicity (LogP)
Reported
+1.64 LogP (XLogP3)
Target 1.54 vs Oxepan-4-one -0.1
Reported lipophilicity increase may support permeability and distribution screening context.
Calculated values; data to verify
Lipophilicity LogP Physicochemical Properties ADME

Hazard Profile vs. Non-Fluorinated Parent

The addition of the trifluoromethyl group alters the safety profile of the molecule. While both compounds are irritants, 5-(Trifluoromethyl)oxepan-4-one carries an acute oral toxicity hazard (H302) that is not listed for the non-fluorinated oxepan-4-one, necessitating different handling and procurement considerations [1].

Hazard Profile
Head-to-head
H302 present (vs. not listed for oxepan-4-one)
GHS classification difference may influence procurement and handling requirements.
Based on SDS data; verify with current SDS
Safety GHS Classification Handling Procurement

Synthetic Access via Petasis-Ferrier Rearrangement

A reported synthesis of 5-(trifluoromethyl)oxepan-4-one leverages an efficient Petasis-Ferrier rearrangement starting from a 4-pyranone precursor [1]. This provides a clear and documented synthetic pathway, which can be contrasted with the more general or less specific methods for synthesizing other substituted oxepanones. This established methodology offers a reliable route for scale-up and derivatization.

Synthetic Access
Class-level inference
Petasis-Ferrier rearrangement from 4-pyranone
Established synthetic route supports sourcing and derivatization assessment.
Literature-reported method
Synthesis Methodology Ring Expansion Fluorine Chemistry

5-(Trifluoromethyl)oxepan-4-one Research Applications


Medicinal Chemistry: Lead Optimization Scaffold

The substantial increase in lipophilicity (LogP +1.64 vs. oxepan-4-one) makes 5-(Trifluoromethyl)oxepan-4-one a strategically valuable scaffold for modulating the ADME properties of drug candidates [1][2]. Its use is indicated in programs aiming to improve membrane permeability or target engagement without significantly increasing molecular weight.

Chemical Biology: Functionalized Probe Synthesis

As a synthetic building block with an established synthetic route [3], this compound is well-suited for the construction of more complex molecular architectures. The ketone functionality provides a handle for further derivatization (e.g., reductive amination), enabling the creation of diverse libraries of trifluoromethylated oxepane derivatives, such as the related amine [4].

Informed Sourcing and Handling

Procurement decisions must account for the compound's distinct GHS hazard profile (H302), which necessitates specific safety protocols not required for its non-fluorinated parent [1]. This evidence justifies sourcing this specific CAS number over a seemingly similar but chemically and toxicologically distinct analog.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold design
Lipophilicity modulation potential
ADME property screening context
Functionalized probe synthesis
Established synthetic route & ketone handle
Library derivatization and scale-up review
Procurement and lab handling
GHS hazard classification profile
Safety protocol and storage review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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